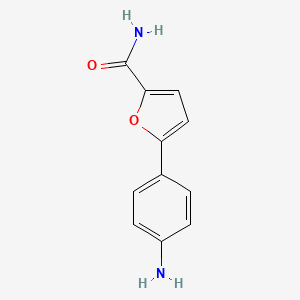
5-(4-Aminophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives, including 5-(4-Aminophenyl)furan-2-carboxamide, has been reported in the literature . The synthesis typically involves the reaction of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The InChI code for 5-(4-Aminophenyl)furan-2-carboxamide is 1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H2,13,14) . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-Aminophenyl)furan-2-carboxamide are not detailed in the search results, furan-carboxamide derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
5-(4-Aminophenyl)furan-2-carboxamide is a solid compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities : A study by Siddiqa et al. (2022) focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, including 5-(4-Aminophenyl)furan-2-carboxamide. These compounds showed significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study highlights the potential use of these compounds in addressing drug-resistant bacterial infections (Siddiqa et al., 2022).
Antiprotozoal Agents : Ismail et al. (2004) reported the synthesis of a compound structurally similar to 5-(4-Aminophenyl)furan-2-carboxamide, showing potent antiprotozoal activity. This compound demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential use in treating diseases caused by these pathogens (Ismail et al., 2004).
DNA Binding and Antitumor Properties : Laughton et al. (1995) studied a compound similar to 5-(4-Aminophenyl)furan-2-carboxamide, named furamidine, for its DNA-binding properties. The study demonstrated that furamidine binds tightly to DNA, suggesting its potential use in developing drugs targeting DNA for cancer treatment (Laughton et al., 1995).
Synthesis of DNA-Binding Agents : Wolter et al. (2009) conducted research on the synthesis of new DNA-binding agents using 5-(4-Aminophenyl)furan-2-carboxamide. This study highlights the application of furan derivatives in creating new classes of compounds that selectively bind to DNA, which could be useful in the development of novel therapeutics (Wolter et al., 2009).
Antimicrobial Activities of Organotin Carboxylates : Dias et al. (2015) synthesized new organotin carboxylates derived from a Schiff base related to 5-(4-Aminophenyl)furan-2-carboxamide. These compounds showed promising in vitro antimicrobial activity against various fungi and bacteria, suggesting their potential use in developing new antimicrobial agents (Dias et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYFIKQEIVBECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

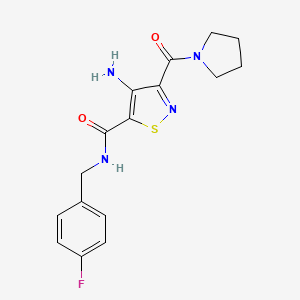
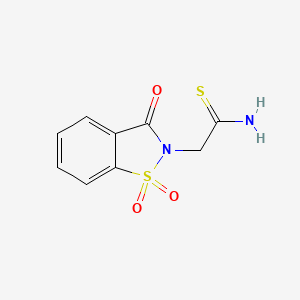
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2863635.png)
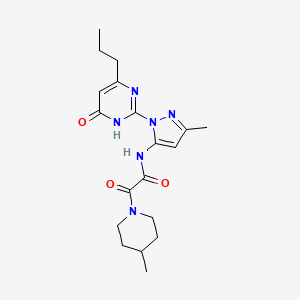
![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)

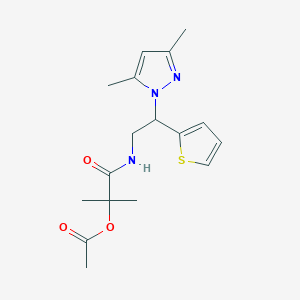
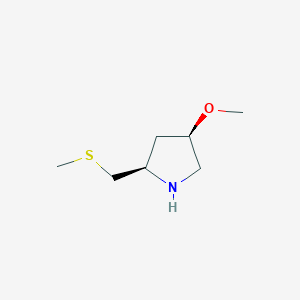
![Methyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2863645.png)
![N-(4-acetylphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2863647.png)
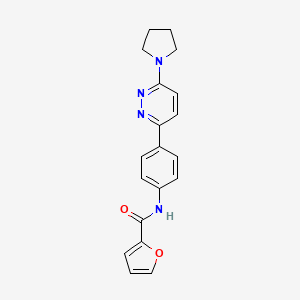
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2863650.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2863653.png)
